molecular formula C30H26N2O2 B098907 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE CAS No. 15830-97-4

1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE

Cat. No.: B098907
CAS No.: 15830-97-4
M. Wt: 446.5 g/mol
InChI Key: AOJCELGWFFJVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE: is a synthetic organic compound with the molecular formula C30H26N2O2 and a molecular weight of 446.5396 g/mol This compound is part of the anthracenedione family, characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE typically involves the reaction of 9,10-anthraquinone with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the anthracene core.

    Reduction: Reduction reactions can also occur, particularly at the ketone groups.

    Substitution: The phenylethylamino groups can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine: The compound has shown potential in biological and medical research, particularly in the study of cell cycle progression and cancer treatment. It has been observed to alter cell cycle kinetics and induce cell cycle arrest in certain cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE involves its interaction with cellular components, leading to alterations in cell cycle progression. The compound has been shown to block cell cycle progression at the G2-M phases, which can result in cell cycle arrest and apoptosis in certain cancer cells . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and cell division.

Comparison with Similar Compounds

Uniqueness: The presence of phenylethylamino groups in 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules. These features make it distinct from other anthracenedione derivatives and suitable for specialized applications in research and industry.

Properties

CAS No.

15830-97-4

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

1,4-bis(2-phenylethylamino)anthracene-9,10-dione

InChI

InChI=1S/C30H26N2O2/c33-29-23-13-7-8-14-24(23)30(34)28-26(32-20-18-22-11-5-2-6-12-22)16-15-25(27(28)29)31-19-17-21-9-3-1-4-10-21/h1-16,31-32H,17-20H2

InChI Key

AOJCELGWFFJVFH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

15830-97-4

Origin of Product

United States

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